molecular formula C13H15BrN2O B3033251 4-Bromo-2-[(trans-4-hydroxycyclohexyl)amino]benzonitrile CAS No. 1008520-76-0

4-Bromo-2-[(trans-4-hydroxycyclohexyl)amino]benzonitrile

Cat. No.: B3033251
CAS No.: 1008520-76-0
M. Wt: 295.17 g/mol
InChI Key: HQXDNHAPIBIGKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-[(trans-4-hydroxycyclohexyl)amino]benzonitrile is a chemical compound with the molecular formula C13H15BrN2O It is characterized by the presence of a bromine atom, a hydroxycyclohexyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[(trans-4-hydroxycyclohexyl)amino]benzonitrile typically involves the following steps:

    Amination: The attachment of the trans-4-hydroxycyclohexyl group to the benzene ring via an amine linkage.

    Nitrile Formation:

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[(trans-4-hydroxycyclohexyl)amino]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 4-Bromo-2-[(trans-4-oxocyclohexyl)amino]benzonitrile.

    Reduction: Formation of 4-Bromo-2-[(trans-4-aminocyclohexyl)amino]benzonitrile.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-[(trans-4-hydroxycyclohexyl)amino]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(trans-4-hydroxycyclohexyl)amino]benzonitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-[(trans-4-aminocyclohexyl)amino]benzonitrile
  • 4-Bromo-2-[(trans-4-oxocyclohexyl)amino]benzonitrile
  • 4-Chloro-2-[(trans-4-hydroxycyclohexyl)amino]benzonitrile

Uniqueness

4-Bromo-2-[(trans-4-hydroxycyclohexyl)amino]benzonitrile is unique due to the presence of the hydroxycyclohexyl group, which imparts specific chemical and biological properties. The bromine atom also contributes to its distinct reactivity compared to similar compounds with different halogen atoms.

Properties

IUPAC Name

4-bromo-2-[(4-hydroxycyclohexyl)amino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O/c14-10-2-1-9(8-15)13(7-10)16-11-3-5-12(17)6-4-11/h1-2,7,11-12,16-17H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXDNHAPIBIGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2=C(C=CC(=C2)Br)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-[(trans-4-hydroxycyclohexyl)amino]benzonitrile
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-[(trans-4-hydroxycyclohexyl)amino]benzonitrile
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-[(trans-4-hydroxycyclohexyl)amino]benzonitrile
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-[(trans-4-hydroxycyclohexyl)amino]benzonitrile
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-[(trans-4-hydroxycyclohexyl)amino]benzonitrile
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-[(trans-4-hydroxycyclohexyl)amino]benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.